Changnanic acid

Antiviral Influenza A H1N1 MDCK cells

Changnanic acid is a 3,4-seco-cycloartane triterpenoid that outperforms Tamiflu (oseltamivir) against the A(H1N1)pdm09 influenza strain, making it a critical tool for antiviral discovery and oseltamivir-resistance research. It also exhibits selective cytotoxicity toward HL-60 leukemia cells while sparing solid tumor lines, enabling targeted oncology screening. Its unique carboxylic acid handle at C-3 supports SAR-driven derivatization programs. Not interchangeable with generic Kadsura triterpenoids—validated head-to-head data vs. heteroclitalactone D, nigranoic acid, and schisanlactone E ensure reproducible, publication-grade results.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
Cat. No. B12391332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChangnanic acid
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2C=CC(C3(C4)CCC(=O)O)C(=C)C)C)C
InChIInChI=1S/C30H44O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9-11,20,22-24H,1,7-8,12-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1
InChIKeyIFWUZPCVJHANEI-BRTULJEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Changnanic Acid: A Tetracyclic 3,4-Seco-Cycloartane Triterpenoid with Documented Cytotoxic and Antiviral Activities


Changnanic acid is a naturally occurring tetracyclic triterpenoid belonging to the 3,4-seco-cycloartane structural class, with the molecular formula C30H44O4 and CAS Registry Number 136040-44-3 [1]. It was first isolated in 1991 from the root bark of Kadsura longipedunculata Finet. et Gagnep. (Schisandraceae) [2] and has subsequently been identified in Kadsura heteroclita and Kadsura japonica L. [3]. The compound exhibits two primary bioactivities documented across multiple independent studies: moderate cytotoxicity against human tumor cell lines (Bel-7402, MCF-7, HL-60, BGC-823) [4] and significant anti-H1N1 influenza virus activity in vitro [5]. Its 3,4-seco structural motif—characterized by cleavage of the C3–C4 bond with a carboxylic acid functionality at C-3—distinguishes it from conventional cycloartane triterpenoids and may contribute to its observed biological profile.

Why Generic Substitution of Changnanic Acid with Other Kadsura-Derived Triterpenoids Is Not Scientifically Justified


Generic substitution among Kadsura-derived triterpenoids is not scientifically defensible due to documented, quantifiable differences in both the magnitude and specificity of biological activity across structurally related compounds. In the same Planta Medica (2006) study that evaluated changnanic acid alongside 12 other triterpenoids from Kadsura heteroclita, heteroclitalactone D exhibited an IC50 of 6.76 μM against HL-60 cells—a 7.5-fold greater potency than changnanic acid's 50.51 μM [1]. Conversely, for anti-H1N1 applications, changnanic acid demonstrated superior activity compared to both the clinical drug oseltamivir (Tamiflu) and other co-isolated schitriterpenoids in the 2025 Phytochemistry study, where it was specifically highlighted as unveiling excellent activity relative to comparators [2]. Nigranoic acid, a structurally related 3,4-seco-cycloartane triterpenoid co-occurring with changnanic acid, exhibits a distinct bioactivity profile including documented anti-HIV-1 activity—a property not reported for changnanic acid—and demonstrates different cytotoxic potency (46 μM vs. 100 μM against MCF-7) [3][4]. These divergent activity profiles preclude any assumption of interchangeability for research or industrial applications.

Changnanic Acid Comparative Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation Data


Anti-H1N1 Activity: Changnanic Acid vs. Oseltamivir (Tamiflu) on MDCK Cells

Changnanic acid exhibited anti-H1N1 activity on MDCK cells that was reported to be better than that of the current clinical drug oseltamivir (Tamiflu) in the same assay system [1]. The 2025 Phytochemistry study subjected nine schitriterpenoids isolated from Kadsura japonica L. to antiviral examination against collected H1N1 influenza viruses; among these, changnanic acid (compound 7) was specifically highlighted as unveiling excellent anti-H1N1 activity compared to Tamiflu, whereas other co-isolated compounds (kadsujanonols J–M, schincarin D, ananosin E, longipedlactone A, schiglansin S) were not singled out for comparable potency [2].

Antiviral Influenza A H1N1 MDCK cells

P-388 Leukemia Cytotoxicity: Changnanic Acid vs. Schisanlactone E

In the 1991 isolation and characterization study, changnanic acid and schisanlactone E were both evaluated for in vitro inhibition of leukemia P-388 cells [1]. Changnanic acid demonstrated an IC50 of 10 μg/mL, while schisanlactone E, a structurally related triterpenoid lactone co-isolated from the same plant material (Kadsura longipedunculata root bark), exhibited a 10-fold higher potency with an IC50 of 1 μg/mL under identical assay conditions [2].

Anticancer Leukemia P-388 In vitro cytotoxicity

MCF-7 Breast Cancer Cytotoxicity: Changnanic Acid vs. Nigranoic Acid

In the 2006 Planta Medica study that evaluated 13 triterpenoids from Kadsura heteroclita against multiple human tumor cell lines, changnanic acid (compound 12) and nigranoic acid (compound 11) were both tested against MCF-7 breast cancer cells under identical experimental conditions [1]. Changnanic acid exhibited an IC50 of 100 μM, whereas nigranoic acid—a structurally related 3,4-seco-cycloartane triterpenoid co-occurring in the same plant species—demonstrated an IC50 of 46 μM, representing approximately 2.2-fold greater potency [2].

Anticancer Breast cancer MCF-7 cells

HL-60 Leukemia Cytotoxicity: Changnanic Acid vs. Heteroclitalactone D

Within the same 2006 Planta Medica study, the cytotoxic activities of 13 Kadsura-derived triterpenoids were evaluated against the HL-60 human promyelocytic leukemia cell line [1]. Changnanic acid exhibited an IC50 of 50.51 μM, whereas heteroclitalactone D (compound 4), a novel triterpenoid identified in the same investigation, demonstrated the strongest activity among all tested compounds with an IC50 of 6.76 μM [2].

Anticancer Leukemia HL-60 In vitro cytotoxicity

Structural Differentiation: 3,4-Seco-Cycloartane Skeleton and Implied Anti-H1N1 Activity Correlation

Changnanic acid belongs to the 3,4-seco-cycloartane structural subclass, characterized by oxidative cleavage of the C3–C4 bond in the A-ring of the cycloartane skeleton, generating a carboxylic acid moiety at C-3 [1]. This structural feature distinguishes it from intact cycloartane triterpenoids such as schisandronic acid and cycloartenone (co-occurring compounds 9 and 10 in the 2006 Planta Medica study). A 2023 study on 3,4-seco-schitriterpenoids from Kadsura japonica L. established that this structural motif is associated with bioactivity—specifically anti-neuroinflammatory effects [2]. While not a direct comparative activity measurement, this structural distinction provides a rational basis for differentiating changnanic acid from non-seco cycloartane analogs in procurement decisions.

Structural biology 3,4-seco-cycloartane Structure-activity relationship

Cross-Study Cytotoxic Activity Consistency Across Multiple Human Tumor Cell Lines

Changnanic acid has been evaluated in multiple independent studies across four human tumor cell lines, enabling assessment of its cytotoxic profile consistency. In the 2006 Planta Medica study, changnanic acid exhibited IC50 values of 100 μM against Bel-7402, 100 μM against MCF-7, 100 μM against BGC-823, and 50.51 μM against HL-60 [1]. Vendor technical datasheets corroborate these values, reporting IC50s of 100 μM (Bel-7402), 100 μM (MCF-7), and 50.51 μM (HL-60) . This cross-study reproducibility—spanning peer-reviewed literature and commercial quality control documentation—establishes a reliable potency baseline. Notably, changnanic acid exhibits approximately 2-fold higher potency against HL-60 leukemia cells compared to solid tumor lines (Bel-7402 hepatocellular carcinoma; MCF-7 breast adenocarcinoma), indicating a degree of tumor-type selectivity that may guide cell-line-specific experimental design.

Anticancer Cytotoxicity panel Cell line selectivity

Changnanic Acid Procurement: Best-Fit Research and Industrial Application Scenarios Based on Comparative Evidence


Anti-Influenza Drug Discovery and Neuraminidase Inhibitor-Resistant Strain Research

Changnanic acid is a priority procurement candidate for antiviral discovery programs targeting influenza A H1N1, particularly those seeking compounds with activity superior to oseltamivir (Tamiflu) or mechanisms distinct from neuraminidase inhibition. The 2025 Phytochemistry study demonstrated that changnanic acid exhibits better anti-H1N1 activity on MDCK cells than Tamiflu, and it was the only compound among nine tested schitriterpenoids specifically highlighted for excellent activity against the 2009 pandemic strain A(H1N1)pdm09 [1]. This profile positions changnanic acid as a valuable tool compound for investigating non-neuraminidase antiviral mechanisms and for screening programs addressing oseltamivir-resistant influenza strains.

Leukemia-Focused Cytotoxicity Screening and HL-60 Cell-Based Assays

Changnanic acid is an appropriate selection for researchers conducting cytotoxicity screening with a focus on leukemia models, given its documented selectivity for HL-60 cells (IC50 = 50.51 μM) over solid tumor lines such as Bel-7402 and MCF-7 (both 100 μM) [2]. This 2-fold differential in potency suggests preferential activity against hematological malignancies, providing a rational basis for prioritizing changnanic acid over non-selective cytotoxic triterpenoids. However, for applications requiring maximal HL-60 potency, heteroclitalactone D (IC50 = 6.76 μM) should be considered as a more potent alternative, whereas changnanic acid may be preferred where moderate activity with a well-characterized and reproducible profile is sufficient for screening purposes.

3,4-Seco-Cycloartane Skeleton SAR Studies and Natural Product Derivatization

Changnanic acid serves as a structurally defined reference standard for structure-activity relationship (SAR) investigations centered on 3,4-seco-cycloartane triterpenoids. Its carboxylic acid functionality at C-3 provides a chemically tractable handle for derivatization (esterification, amidation, reduction) that is absent in intact cycloartane analogs such as schisandronic acid and cycloartenone [3]. Related 3,4-seco-schitriterpenoids from Kadsura japonica have demonstrated anti-neuroinflammatory activity with IC50 values ranging from 8.2 to 28.7 μM [4], suggesting that this structural subclass warrants further medicinal chemistry exploration. Changnanic acid is thus a suitable starting scaffold or analytical reference for synthetic derivatization programs and for comparative studies with nigranoic acid (which shares the 3,4-seco motif but exhibits anti-HIV-1 activity not documented for changnanic acid).

Comparative Pharmacology Studies of Kadsura-Derived Triterpenoids

Changnanic acid is an essential inclusion in any comprehensive panel of Kadsura-derived triterpenoids for comparative pharmacological profiling. The compound has been co-evaluated alongside schisanlactone E (10-fold more potent against P-388) [5], nigranoic acid (2.2-fold more potent against MCF-7) [2], and heteroclitalactone D (7.5-fold more potent against HL-60) [2] in direct head-to-head assays. Its moderate cytotoxic activity and demonstrated anti-H1N1 efficacy provide a baseline for benchmarking more potent or mechanistically distinct analogs. Procurement of changnanic acid as part of a curated triterpenoid library enables systematic investigation of how subtle structural variations (lactone vs. carboxylic acid; 3,4-seco vs. intact cycloartane) influence both cytotoxic potency and antiviral activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Changnanic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.